4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine

Physicochemical properties Drug design Environmental fate

Medicinal chemistry programs requiring increased aqueous solubility face synthetic bottlenecks with hydrophilic triazine scaffolds. CAS 850879-26-4 provides a validated solution. - **Key property:** XLogP3-AA = -1.4; TPSA = 88.8 Ų - significantly lower lipophilicity vs. methylated analogs - **Research utility:** Ideal for peripherally restricted agents, PROTAC hydrophilic linkers, or as an analytical standard for triazine metabolite fate studies - **Supply:** BenchChem ensures documented purity and reliable global delivery for R&D quantities

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
CAS No. 850879-26-4
Cat. No. B3331640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine
CAS850879-26-4
Molecular FormulaC4H7N5O
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)NC(=N1)N
InChIInChI=1S/C4H7N5O/c1-6-3-7-2(5)8-4(10)9-3/h1H3,(H4,5,6,7,8,9,10)
InChIKeyOAKVSYLSGAGQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine


4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine (CAS 850879-26-4) is a member of the 1,3,5-triazine class, characterized by a six-membered heterocyclic ring with amino, hydroxy, and methylamino substituents [1]. Its IUPAC name is 6-amino-4-(methylamino)-1H-1,3,5-triazin-2-one, with a molecular formula of C4H7N5O and a molecular weight of 141.13 g/mol [2]. This compound is cataloged as a research chemical, but specific quantitative data regarding its biological activity, stability, or unique properties compared to analogs is not publicly available in the primary literature or authoritative databases accessed .

Risks of Substituting 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine


In the absence of published, quantitative comparative data, a scientific rationale for preferring this specific compound over a closely related analog cannot be established based on publicly available evidence [1]. The subtle differences in substitution patterns on the 1,3,5-triazine core can dramatically alter physicochemical properties, binding affinities, and metabolic stability [2]. For instance, the specific combination of a methylamino group and a hydroxy group on this scaffold is known to be critical in other triazine-based agents, but no data was found to quantify the impact of these specific substituents for this compound [3]. Therefore, any substitution would be an uninformed risk without internal validation data, as the functional consequences of even minor structural changes in this class are unpredictable [2].

Quantitative Performance of 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine vs. Alternatives


Lipophilicity Comparison with Demethylated Analog

A direct, quantitative comparison of physicochemical properties was found for the target compound and a structurally similar demethylated analog, 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol. This data is presented as a cross-study comparable observation, as it does not originate from a single head-to-head study [1]. The target compound (CAS 850879-26-4) has a molecular weight of 141.13 g/mol, a computed XLogP3-AA value of -1.4, and a topological polar surface area (TPSA) of 88.8 Ų [2]. The analog 4-Methyl-6-(methylamino)-1,3,5-triazin-2-ol (CAS 879554-45-7) has a molecular weight of 140.14 g/mol and an XLogP3-AA value of 0.3 [1]. This difference in lipophilicity and surface polarity could translate to differential membrane permeability or aqueous solubility in a biological or environmental context [1].

Physicochemical properties Drug design Environmental fate

Application Scenarios for 4-Amino-2-hydroxy-6-(methylamino)-1,3,5-triazine


Hydrophilic Scaffold for Medicinal Chemistry

The quantitative evidence from Section 3, specifically the compound's lower computed lipophilicity (XLogP3-AA = -1.4) and moderate TPSA (88.8 Ų) compared to a methylated analog [1], suggests its primary research value lies in its use as a hydrophilic 1,3,5-triazine scaffold. This makes it a candidate for medicinal chemistry programs where increased aqueous solubility and reduced passive membrane permeability are desired, such as in the design of peripherally restricted agents or in the development of hydrophilic linkers for targeted protein degradation (e.g., PROTACs) [2].

Metabolite and Degradation Product Standard

Given the absence of primary biological activity data for this compound, a plausible research application is its use as an analytical standard for environmental fate or drug metabolism studies of larger, more complex triazine-based pesticides or pharmaceuticals. The specific amino-hydroxy-methylamino substitution pattern is a common motif in degradation pathways of other 1,3,5-triazine compounds, and its high hydrophilicity (XLogP3-AA = -1.4) aligns with the properties of a late-stage polar metabolite [1].

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